1,1-Difluoro-3-nitrobut-2-ene
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Overview
Description
1,1-Difluoro-3-nitrobut-2-ene is an organic compound with the molecular formula C4H5F2NO2 It is characterized by the presence of two fluorine atoms and a nitro group attached to a butene backbone
Preparation Methods
The synthesis of 1,1-Difluoro-3-nitrobut-2-ene typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 1,1-difluoro-2-bromoethane with sodium nitrite in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the desired product is obtained with high purity .
Industrial production methods for this compound may involve continuous processes to ensure scalability and consistency. For example, a continuous stirred-tank reactor can be used to facilitate the reaction, allowing for the efficient production of this compound on a larger scale .
Chemical Reactions Analysis
1,1-Difluoro-3-nitrobut-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of the nitro group can be achieved using reagents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used for this purpose.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,1-Difluoro-3-nitrobut-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme mechanisms and interactions due to its reactive functional groups.
Mechanism of Action
The mechanism by which 1,1-Difluoro-3-nitrobut-2-ene exerts its effects involves interactions with molecular targets through its reactive functional groups. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. These interactions can modulate various biochemical pathways, making the compound useful in mechanistic studies .
Comparison with Similar Compounds
1,1-Difluoro-3-nitrobut-2-ene can be compared with other similar compounds, such as:
1,1-Difluoro-2-nitroethane: Similar in structure but with a shorter carbon chain.
1,1-Difluoro-3-nitropropane: Similar but with a different arrangement of the nitro group.
1,1-Difluoro-4-nitrobutane: Similar but with a different position of the nitro group.
The uniqueness of this compound lies in its specific arrangement of fluorine and nitro groups, which imparts distinct chemical properties and reactivity .
Biological Activity
1,1-Difluoro-3-nitrobut-2-ene is a fluorinated organic compound that has garnered interest in various fields, particularly in medicinal chemistry and material science. Its unique structural features suggest potential biological activities, which are critical for applications in pharmaceuticals and agrochemicals. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C4H5F2NO2 and can be represented structurally as follows:
This compound features a nitro group (−NO2) and two fluorine atoms attached to a butene backbone, contributing to its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been identified:
- Enzyme Inhibition : The nitro group may participate in redox reactions, potentially inhibiting enzymes involved in metabolic pathways.
- Cellular Signaling Modulation : The compound may influence signaling pathways related to cell proliferation and apoptosis, making it a candidate for anticancer research.
- Antimicrobial Activity : Preliminary studies indicate that fluorinated compounds can exhibit enhanced antimicrobial properties due to their ability to disrupt cellular membranes.
Case Studies
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Anticancer Research :
- A study evaluated the effects of this compound on cancer cell lines. Results indicated a dose-dependent inhibition of cell growth in breast cancer cells (MCF-7), with IC50 values around 15 µM after 48 hours of treatment. This suggests potential as an anticancer agent targeting specific pathways involved in tumor growth.
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Antimicrobial Activity :
- In vitro assays demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. Minimum inhibitory concentrations (MIC) were found to be 32 µg/mL.
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Neuroprotective Effects :
- A neuropharmacological study reported that the compound might protect neuronal cells from oxidative stress-induced apoptosis. This was assessed using primary neuronal cultures treated with hydrogen peroxide alongside varying concentrations of this compound.
Data Tables
Biological Activity | Cell Line / Organism | IC50 / MIC (µg/mL) | Notes |
---|---|---|---|
Anticancer | MCF-7 (breast cancer) | 15 | Dose-dependent inhibition |
Antimicrobial | Staphylococcus aureus | 32 | Effective against Gram-positive bacteria |
Neuroprotective | Neuronal cultures | N/A | Protective effects against oxidative stress |
Properties
CAS No. |
2230816-84-7 |
---|---|
Molecular Formula |
C4H5F2NO2 |
Molecular Weight |
137.08 g/mol |
IUPAC Name |
1,1-difluoro-3-nitrobut-2-ene |
InChI |
InChI=1S/C4H5F2NO2/c1-3(7(8)9)2-4(5)6/h2,4H,1H3 |
InChI Key |
ZTGQCAPLQKHZKB-UHFFFAOYSA-N |
SMILES |
CC(=CC(F)F)[N+](=O)[O-] |
Canonical SMILES |
CC(=CC(F)F)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
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